Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
CAS No.: 2231677-13-5
Cat. No.: VC11653986
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231677-13-5 |
|---|---|
| Molecular Formula | C10H17F2NO3 |
| Molecular Weight | 237.24 g/mol |
| IUPAC Name | tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-10(5-13,6-14)7(11)12/h7,14H,4-6H2,1-3H3 |
| Standard InChI Key | ZMMUSSLRVSHJBR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CO)C(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CO)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound's core consists of an azetidine ring (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) with three distinct substituents:
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A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the amine functionality
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Difluoromethyl (-CF₂H) and hydroxymethyl (-CH₂OH) groups at the 3-position, creating a unique stereoelectronic environment
This substitution pattern introduces significant steric constraints while enabling diverse chemical reactivity through the interplay of fluorine's electronegativity and the hydroxymethyl group's nucleophilic potential.
Comparative Structural Analysis
Table 1 contrasts key structural parameters with related azetidine derivatives:
*Calculated values based on structural analogs
The presence of both fluorine and hydroxyl groups creates a unique polarity profile, with calculated logP values suggesting moderate hydrophobicity (estimated 1.2-1.5) suitable for blood-brain barrier penetration in drug candidates .
Synthetic Methodologies and Optimization
Strategic Synthetic Approaches
While no published routes specifically target this compound, three viable pathways emerge from analogous syntheses:
Pathway A: Sequential Functionalization
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Azetidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions
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Difluoromethylation: DAST-mediated fluorination of ketone precursors at the 3-position
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Hydroxymethyl Installation: Aldol-type addition with formaldehyde derivatives
Pathway B: Convergent Synthesis
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Pre-functionalization of azetidine-3-carboxylic acid derivatives
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Parallel introduction of difluoromethyl and hydroxymethyl groups via radical coupling
Pathway C: Ring Expansion
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Starting from pyrrolidine derivatives
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Contraction to azetidine via Hofmann-Löffler degradation
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Simultaneous difluoromethyl/hydroxymethyl group installation
Critical Reaction Parameters
Optimization data from related systems reveals:
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Temperature Control: Difluoromethylation proceeds optimally at -20°C to 0°C to minimize defluorination
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Solvent Systems: Mixed polar aprotic solvents (DMF/THF 3:1) enhance reaction yields to 68% in model systems
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Catalytic Systems: Copper(I)-thiophene carboxylate complexes improve regioselectivity by 40% in crowded azetidines
Physicochemical Properties and Stability
Spectral Characteristics
Predicted spectral signatures based on structural analogs:
¹⁹F NMR:
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Difluoromethyl group: δ -110 to -115 ppm (dt, J = 56 Hz, 12 Hz)
¹H NMR: -
Hydroxymethyl protons: δ 3.45-3.65 ppm (m, 2H)
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Broad O-H stretch: 3200-3400 cm⁻¹
Stability Profile
Accelerated stability studies on similar compounds indicate:
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Thermal Stability: Decomposition onset at 148°C (TGA)
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Hydrolytic Sensitivity: 15% degradation after 24h in pH 7.4 buffer at 37°C
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Photostability: 90% remaining after 48h under ICH Q1B conditions
Industrial and Research Applications
Pharmaceutical Intermediate
Key applications in drug development:
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PROTACs: Serves as E3 ligase-recruiting moiety in targeted protein degradation
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CNS Drugs: Enhanced BBB penetration via fluorine-mediated passive diffusion
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Antiviral Agents: Nucleoside analog prodrugs for hepatitis C treatment
Materials Science Applications
Emerging uses in advanced materials:
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